Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Overview
Description
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-c]pyridazine core, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a novel derivative of pyrimidothienopyridazine Similar compounds have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities . Therefore, it’s plausible that this compound may interact with a variety of targets depending on the context of its application.
Mode of Action
It’s synthesized through a versatile method involving the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This results in the formation of an ethoxymethyleneamino intermediate, which is then reacted further
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it’s likely that multiple pathways could be influenced. These could potentially include pathways related to microbial growth, cell division, and metabolic processes, among others.
Result of Action
Derivatives of pyrimidothienopyridazine have shown promising inhibitory activity against gram-positive bacteria and potent inhibition against fungi . Therefore, it’s plausible that this compound may exert similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of this compound with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction produces the corresponding ethoxymethyleneamino intermediate, which is then reacted directly without purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- Ethyl 3-amino-4,6-dimethylthieno[2,3-c]pyridazine-6-carboxylate
These compounds share a similar thieno[2,3-c]pyridazine core but differ in their substituents, which can influence their biological activities and chemical properties. The uniqueness of this compound lies in its specific amino and carboxylate functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLTAWIRLYKOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.